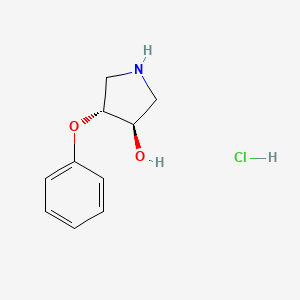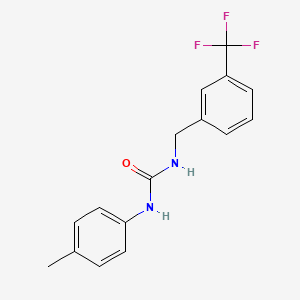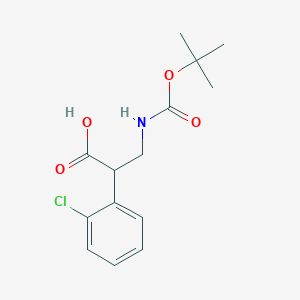![molecular formula C18H19N3O5S B2499631 ethyl 4-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 899749-44-1](/img/structure/B2499631.png)
ethyl 4-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrimidine, a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . It is part of a series of novel triazole-pyrimidine-based compounds that were designed, synthesized, and characterized for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The compound was synthesized as part of a series of triazole-pyrimidine-based compounds . The synthesis process involved the use of mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mass was poured into crushed ice and extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of the compound was established using various techniques including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .Chemical Reactions Analysis
The compound was part of a series of reactions that resulted in the synthesis of a series of novel triazole-pyrimidine-based compounds . The reaction involved the use of phosphorus oxychloride and nitric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were determined using a variety of techniques including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of 5-Methyl-4-thiopyrimidine Derivatives : New 4-thiopyrimidine derivatives were synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. Their structures were characterized by various spectroscopic methods and single-crystal X-ray diffraction, revealing distinct features in hydrogen-bond interactions and molecular conformation. These compounds have been studied for their cytotoxicity against cancer cell lines, providing insights into the relationship between structure and biological activity (Stolarczyk et al., 2018).
Nonlinear Optical Organic Crystals : Ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate was studied for its nonlinear optical properties. The synthesis, structural evaluation, and nonlinear optical analysis were performed, showcasing its potential in optical applications (Dhandapani et al., 2017).
Antimicrobial and Enzyme Assay : A study reported the synthesis of novel chromone-pyrimidine coupled derivatives and evaluated their antimicrobial activity. The most potent antibacterial and antifungal compounds were identified, and their mode of action was predicted through enzyme assay studies and molecular docking, indicating potential as oral drug candidates (Tiwari et al., 2018).
Biological Applications
Cytotoxic Activity : The cytotoxic activity of novel thiopyrimidine derivatives was explored against various cancer cell lines. The study highlighted the importance of structural variations on biological activity, offering insights into the design of new anticancer agents (Stolarczyk et al., 2018).
Antioxidant Activity : Research on the synthesis of pyrano-pyrimidines and multi-substituted γ-pyrans revealed some compounds with promising antioxidant activities. This work emphasizes the role of these derivatives in combating oxidative stress-related diseases (El-bayouki et al., 2014).
Antimicrobial Activity : Various studies have synthesized and tested the antimicrobial activity of pyrimidine derivatives, highlighting their potential as antibacterial and antifungal agents. These findings contribute to the development of new antimicrobial drugs to combat resistant strains of bacteria and fungi (Azab et al., 2013).
Propriétés
IUPAC Name |
ethyl 4-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-4-26-17(24)15-10(2)19-18(25)21-16(15)27-9-14(23)20-13-7-5-12(6-8-13)11(3)22/h5-8H,4,9H2,1-3H3,(H,20,23)(H,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYBBWUFMNVZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=C(C=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2499548.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/no-structure.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2499551.png)
![2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester](/img/structure/B2499552.png)
![(2,4-Dinitrophenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2499554.png)
![2-[[3-(3,4-Dimethoxyphenyl)-2-oxo-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B2499555.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2499558.png)
![N-(1-cyanocycloheptyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2499560.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2499562.png)
![N-(5-chloro-2-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2499564.png)

